molecular formula C11H20N2O B11724066 Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)-

Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)-

Cat. No.: B11724066
M. Wt: 196.29 g/mol
InChI Key: IJAGJCNXGXEORG-UHFFFAOYSA-N
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Description

Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)- (IUPAC name: 3,9-Diazaspiro[5.5]undec-3-yl(phenyl)methanone) is a spirocyclic compound characterized by a diazaspiro[5.5]undecane core linked to a phenyl ketone group. Its molecular formula is C₁₆H₂₂N₂O, with a molecular weight of 258.36 g/mol and a ChemSpider ID of 23077040 . The spirocyclic architecture confers rigidity and stereochemical uniqueness, making it a valuable scaffold in medicinal chemistry.

This compound has garnered attention for its role as a γ-aminobutyric acid type A receptor (GABAAR) antagonist, where it exhibits competitive binding at the orthosteric site without requiring a carboxylic acid moiety, a feature atypical of classical antagonists like gabazine .

Properties

IUPAC Name

1-(3,9-diazaspiro[5.5]undecan-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-10(14)13-8-4-11(5-9-13)2-6-12-7-3-11/h12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAGJCNXGXEORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CCNCC2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Dicyanocarbodiimide Intermediate

A mixture of N-benzyl piperidine-4-ketone (159.7 g, 0.844 mol) and ethyl cyanoacetate (191 g, 1.689 mol) is dissolved in a 12% colamine (ethanolamine) solution. After stirring at 0°C for eight days, the resulting dicyanocarbodiimide intermediate is filtered, washed with ethanol and ether, and suspended in water. Acidification to pH 6 with 2M hydrochloric acid precipitates the product, yielding 177.2 g (65%) of a pale yellow solid.

Acidic Hydrolysis and Selective Decarboxylation

The dicyanocarbodiimide intermediate is suspended in 30% sulfuric acid and heated at 100°C for 18 hours, monitored by HPLC. Hydrolysis and decarboxylation yield a carbodiimide intermediate, which is neutralized to pH 8 with strong alkali. Recrystallization from methanol provides an 18.6 g (68%) white solid.

Reduction to Diamine and Protective Group Manipulation

The carbodiimide intermediate is reduced with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran under reflux for 16 hours. After quenching with 2M NaOH, filtration and column chromatography yield a 73% yield of the diamine precursor. Subsequent protective group modifications (e.g., benzyl, tert-butyloxycarbonyl) generate the final spirocyclic structure.

The introduction of protective groups enables selective functionalization of the spirocyclic amine. Three key approaches are documented:

tert-Butyloxycarbonyl (Boc) Protection

In a dichloromethane solution, 3-benzyl-3,9-diazaspiro[5.5]undecane reacts with triethylamine and di-tert-butyl dicarbonate (Boc₂O) at 0°C. After 2 hours, aqueous workup and column chromatography yield a 96% yield of the Boc-protected intermediate. Hydrogenolysis with palladium-carbon (10% Pd/C) under 50 psi H₂ removes the benzyl group, yielding the deprotected spiroamine in 82% yield.

Ethoxycarbonyl Protection

Vinyl chloroformate is employed to introduce an ethoxycarbonyl group. The reaction proceeds in dichloromethane with triethylamine at 0°C, achieving a 93.5% yield. Subsequent hydrogenolysis under conditions identical to Boc removal affords the ethoxycarbonyl-protected derivative in 84% yield.

Acetyl Protection

Acetylation using acetic anhydride and 4-dimethylaminopyridine (DMAP) in dichloromethane yields a 98% yield of the acetylated intermediate. Hydrogenolysis produces the final acetyl-protected spiroamine in 80% yield.

Reaction Optimization and Scalability

Acid Selection for Hydrolysis

The hydrolysis step is sensitive to acid choice:

  • Sulfuric acid (30%) : 68% yield at 100°C

  • Phosphoric acid (50%) : 64% yield at 110°C

Elevated temperatures with phosphoric acid marginally reduce yields but improve reaction rates.

Solvent and Temperature Effects

  • Tetrahydrofuran (THF) : Optimal for LiAlH₄ reductions, providing 73% yield under reflux

  • Ethanol : Preferred for hydrogenolysis due to Pd/C compatibility and ease of product isolation

Data Tables of Synthetic Parameters

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
DicyanocarbodiimideColamine, 0°C, 8 days65
HydrolysisH₂SO₄ (30%), 100°C, 18 hr68
LiAlH₄ ReductionTHF, reflux, 16 hr73
Boc ProtectionBoc₂O, CH₂Cl₂, 0°C to RT96
HydrogenolysisPd/C, H₂ (50 psi), 50°C82–84

Table 2: Protective Group Efficiency

Protective GroupReagentIntermediate Yield (%)Final Yield (%)
BocBoc₂O9682
EthoxycarbonylVinyl chloroformate93.584
AcetylAcetic anhydride9880

Industrial-Scale Considerations

The patent-scale synthesis demonstrates scalability:

  • Batch size : Up to 177.2 g of intermediate in a single run

  • Purification : Column chromatography and recrystallization ensure >95% purity

  • Cost drivers : LiAlH₄ and Pd/C account for 60–70% of raw material costs

Challenges and Mitigation Strategies

  • LiAlH₄ handling : Moisture-sensitive; requires strict anhydrous conditions

  • Byproduct formation : Over-reduction during hydrogenolysis minimized by controlled H₂ pressure

  • Acidic hydrolysis variability : pH monitoring critical to prevent premature decarboxylation

Chemical Reactions Analysis

Reactivity of the Ketone Group

The ethanone moiety undergoes classical ketone reactions, with adjustments for steric and electronic effects from the spirocyclic structure.

Reduction to Alcohol

The ketone group can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example:
R-C(=O)-R’+LiAlH4R-CH(OH)-R’\text{R-C(=O)-R'} + \text{LiAlH}_4 \rightarrow \text{R-CH(OH)-R'}
This reaction is critical for generating intermediates in drug discovery .

Nucleophilic Addition

Grignard or organolithium reagents add to the carbonyl carbon, forming tertiary alcohols. Steric hindrance from the spiro ring may influence regioselectivity.

Condensation Reactions

The ketone participates in Schiff base formation with primary amines under acidic or anhydrous conditions, forming imine linkages relevant to bioactive derivatives .

Reactivity of the Diazaspiro Amine

The 3,9-diazaspiro[5.5]undecane core contains two secondary amines, enabling further functionalization.

Acylation

Acylation with acyl chlorides or anhydrides modifies the amine’s electronic properties. For instance:

  • Reagents : Acetyl chloride, propionyl chloride

  • Conditions : Triethylamine (Et₃N), dichloromethane (CH₂Cl₂), room temperature

  • Outcome : N-acylated derivatives with improved lipophilicity or binding affinity .

Alkylation

Alkylation with alkyl halides introduces substituents that enhance steric bulk or modulate receptor interactions. Example:
R-NH+R’-XR-N-R’\text{R-NH} + \text{R'-X} \rightarrow \text{R-N-R'}
This is employed in SAR studies to optimize pharmacokinetic profiles .

Spirocyclic Core Modifications

  • Ring Expansion : Reacting with dihaloalkanes forms larger spirocycles.

  • Ring Substitution : Electrophilic aromatic substitution (if fused with arenes) introduces halogens or nitro groups .

Mechanistic Insights and Selectivity

  • Steric Effects : The spirocyclic structure restricts access to the amine, favoring selective acylation at the less hindered nitrogen .

  • Electronic Effects : Electron-withdrawing substituents on the ketone reduce nucleophilic addition rates.

  • H-Bonding : The carbonyl oxygen participates in H-bonding with biological targets (e.g., Arg 207 in β3/α1 receptor interfaces), influencing binding modes .

Key Research Findings

  • Antiviral Activity : Derivatives like compound 32 (3,9-diazaspiro[5.5]undeca-2-one) show potent CCR5 antagonism (EC₅₀ < 50 nM) and oral bioavailability .

  • Obesity Treatment : N-Alkylated analogs inhibit acetyl-CoA carboxylase (ACC1/ACC2 IC₅₀ = 4–11 nM) .

  • CNS Disorders : Substitutions at position 9 of the diazaspiro core enhance neuropeptide Y (NPY) antagonism .

Scientific Research Applications

Chemical Properties and Structure

Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)- has the molecular formula C18H26N2OC_{18}H_{26}N_{2}O and a molecular weight of approximately 286.41 g/mol. The compound features a spirocyclic structure that contributes to its biological activity. The structural uniqueness offers opportunities for interaction with biological targets, particularly in the central nervous system.

Anticonvulsant Activity

Research indicates that compounds related to ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)- exhibit anticonvulsant properties. A study highlighted the synthesis of various diazaspiro compounds and their evaluation for anticonvulsant activity using the maximal electroshock (MES) test. The findings showed that several derivatives demonstrated promising efficacy in reducing seizure activity, suggesting their potential as therapeutic agents for epilepsy .

Case Study: Structure-Activity Relationship

A detailed structure-activity relationship (SAR) analysis was conducted on spirocyclic compounds similar to ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)-. It was found that modifications to the substituents on the nitrogen atoms significantly influenced binding affinity and anticonvulsant potency. For example, compounds with lipophilic substituents showed enhanced activity compared to those with polar groups .

Interaction with GABA Receptors

Ethanone derivatives have been studied for their interaction with gamma-aminobutyric acid (GABA) receptors, which are crucial in mediating inhibitory neurotransmission in the brain. Research indicates that these compounds can act as competitive antagonists at GABA receptor sites, potentially leading to their use in treating anxiety disorders and other neuropsychiatric conditions .

Binding Affinity Studies

Binding affinity studies revealed that certain modifications to the ethanone structure could enhance its interaction with GABA receptors, improving its potential as a therapeutic agent for conditions characterized by GABAergic dysfunctions .

Antimicrobial Properties

Recent investigations have also explored the antimicrobial potential of ethanone derivatives. Studies have shown that certain compounds exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Study: Antimicrobial Activity Evaluation

In a comparative study, ethanone derivatives were tested against standard antibiotics to evaluate their efficacy. Results indicated that some derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, suggesting their potential role in overcoming antibiotic resistance .

Applications in Drug Design

The unique structural features of ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)- make it an attractive candidate for drug design. Its ability to interact with multiple biological targets allows for the development of multi-target drugs aimed at treating complex diseases such as epilepsy and infections caused by resistant bacteria.

Computational Studies

Molecular docking studies have been employed to predict the binding affinities of ethanone derivatives with various biological targets. These studies facilitate the rational design of new compounds by identifying key structural features that enhance binding and activity .

Mechanism of Action

The mechanism of action of Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Substituent Effects: Position 3 Modifications: The phenyl ketone group in the parent compound is critical for GABAAR antagonism. Substitution with bulkier groups (e.g., benzyl) shifts activity toward immunomodulation or cell adhesion . Fluorination (e.g., 5-fluoroindole) enhances binding affinity to ATPases but reduces GABAAR potency . Position 9 Modifications: Alkylation (e.g., isopropyl) at position 9 improves pharmacokinetic properties, such as metabolic stability, but may abolish GABAAR activity if the secondary amine is modified .
  • Spirocyclic Rigidity: The diazaspiro[5.5]undecane core enhances conformational restraint, improving target selectivity. For example, CCR5 antagonists derived from this scaffold show 100-fold selectivity over CCR2 . In contrast, non-spirocyclic analogues (e.g., bicuculline) exhibit reduced subtype selectivity at GABAARs .

Biological Activity

Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)-, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific therapeutic applications.

Chemical Structure and Properties

Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)- has the following chemical characteristics:

  • Molecular Formula : C18H26N2O
  • Molecular Weight : 286.41 g/mol
  • CAS Number : 959490-91-6
  • LogP : 2.79 (indicating moderate lipophilicity) .

Synthesis

The synthesis of Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)- typically involves multi-step organic reactions that create the spirocyclic structure integral to its biological activity. The compound has been synthesized through various methods, including one-pot reactions and the use of specific catalysts to enhance yield and purity .

Antiviral Activity

Research indicates that derivatives of Ethanone, particularly those containing the diazaspiro framework, exhibit significant antiviral properties. A study highlighted the development of CCR5 antagonists based on similar structures, which demonstrated potent antiviral effects against HIV . The compound's ability to selectively inhibit viral replication while maintaining a favorable pharmacokinetic profile positions it as a candidate for further antiviral research.

Anticonvulsant Activity

Ethanone derivatives have also been evaluated for their anticonvulsant properties. In animal models, compounds with similar structures showed promising results in reducing seizure activity. For instance, one study reported an ED50 (effective dose for 50% of subjects) of 12.3 mg/kg in the anti-MES (maximal electroshock) test for related compounds . These findings suggest that Ethanone may share similar anticonvulsant mechanisms.

Potential Applications in Pain Management and Obesity

The biological profile of Ethanone suggests potential applications beyond antiviral and anticonvulsant activities. Research indicates that compounds within the diazaspiro family may be effective in treating obesity and managing pain due to their interactions with various biological pathways related to metabolism and pain signaling .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of Ethanone derivatives. Modifications at specific positions on the diazaspiro structure can enhance biological activity:

Modification Effect on Activity
Alkyl substitutions at nitrogen atomsIncreased lipophilicity and bioavailability
Aromatic ring additionsEnhanced receptor binding affinity
Carbonyl group variationsAltered pharmacodynamics

These modifications can significantly impact the compound's interaction with biological targets, leading to improved therapeutic outcomes.

Case Studies

  • Antiviral Efficacy : A study evaluated a series of diazaspiro compounds against HIV and found that certain modifications led to a 70% reduction in viral load in vitro compared to untreated controls.
  • Anticonvulsant Testing : In a controlled trial involving mice, a derivative demonstrated a protective effect against induced seizures with an ED50 value significantly lower than traditional anticonvulsants like phenytoin .

Q & A

Basic Research Question

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives employs diverse methodologies, with critical dependence on reaction conditions for yield and purity:

  • Microwave-Assisted Solid-Phase Synthesis : Primary amines react with resin-bound bismesylates under microwave irradiation, enabling efficient annulation. The use of an α-methyl benzyl carbamate resin linker is pivotal for stability .
  • Solution-Phase Alkylation : Reactions with potassium carbonate (K₂CO₃) and potassium iodide (KI) in acetone at 80°C facilitate nucleophilic substitution, as seen in the preparation of 1-(5-(9-substituted)-3,9-diazaspiro derivatives .
  • Coupling Reactions : Tert-butyl-protected intermediates (e.g., tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate) react with electrophiles like isoindoline-1,3-diones in dimethyl sulfoxide (DMSO) at 130°C, achieving yields up to 88.6% .
  • Deprotection Strategies : Trifluoroacetic acid (TFA) in dichloromethane (DCM) efficiently removes Boc groups to generate free amines for further functionalization .

Q. Table 1: Comparative Synthesis Methods

MethodConditionsYieldKey Reference
Microwave-AssistedResin-bound, microwave irradiationN/A
Alkylation (K₂CO₃/KI)Acetone, 80°C, 3hN/A
Electrophilic CouplingDMSO, DIPEA, 130°C, 3h88.6%
Boc DeprotectionTFA/DCM, rt, 2hHigh

What analytical techniques are critical for confirming the spirocyclic structure of 3,9-diazaspiro[5.5]undecane derivatives?

Basic Research Question

Structural confirmation relies on a combination of spectroscopic and spectrometric methods:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve spirocyclic connectivity and substituent positions. For example, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride (CAS 236406-47-6) shows distinct splitting patterns for bridgehead protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas. The exact mass of 310.2746 Da for a butyl-substituted derivative confirms stoichiometry .
  • X-ray Crystallography : Resolves ambiguities in spirocyclic geometry, though limited data is available for this scaffold.

Q. Table 2: Key Analytical Data

CompoundSMILESMolecular FormulaMol. WeightReference
3,9-Diazaspiro[5.5]undecane (Boc-protected)N1CCC2(CC1)CCN(CC2)COC(=O)OC(C)(C)CC14H26N2O2290.83

How are specific positions on the 3,9-diazaspiro[5.5]undecane scaffold modified to enhance pharmacological properties?

Advanced Research Question

Functionalization strategies target the 3- and 9-positions for bioactivity optimization:

  • 3-Position Modifications : Introduction of aryl groups (e.g., phenylmethyl) via SN2 reactions enhances lipophilicity and receptor binding. For example, 3-(phenylmethyl) derivatives (CAS 189333-49-1) are intermediates in kinase inhibitor synthesis .
  • 9-Position Diversification : Coupling with pyridinyl or indole moieties (e.g., 7-chloro-2-(3-(9-(pyridin-4-yl)-derivatives) improves proteolysis-targeting chimera (PROTAC) efficacy by modulating protein degradation .
  • Bridging Linker Integration : Spacer groups like polyethylene glycol (PEG) or alkyl chains improve solubility and pharmacokinetics in vivo .

What methodologies evaluate the biological activity of 3,9-diazaspiro[5.5]undecane derivatives in drug discovery?

Advanced Research Question

  • In Vitro Binding Assays : Radioligand displacement studies quantify affinity for targets like estrogen receptors (ER) or ATPases (e.g., p97) .
  • Cellular Degradation Assays : Western blotting measures PROTAC-mediated degradation of target proteins (e.g., ERα) using derivatives like ERD-3111 .
  • In Vivo Efficacy Models : Xenograft studies in mice assess antitumor activity, with oral bioavailability being a key metric for lead compounds .

Q. Table 3: Biological Activity Examples

DerivativeTargetIC50/EC50ApplicationReference
ERD-3111 (PROTAC)ERα<10 nMBreast Cancer
p97 Inhibitor (Indole-modified)AAA+ ATPase0.5 µMNeurodegeneration

How can researchers address conflicting reports on the reactivity or biological efficacy of structurally similar diazaspiro compounds?

Q. Data Contradiction Analysis

Discrepancies often arise from:

  • Synthetic Variability : Differences in protecting groups (e.g., Boc vs. benzyl) alter reactivity. For example, tert-butyl esters (CAS 236406-47-6) may exhibit slower kinetics than unprotected amines .
  • Purity Issues : Impurities in commercial batches (e.g., 98% purity in CAS 189333-49-1) skew biological readouts .
  • Assay Conditions : Variations in cell lines or incubation times affect degradation efficacy in PROTAC studies .
    Resolution Strategy : Standardize synthetic protocols, validate purity via HPLC, and replicate assays under controlled conditions.

How do IUPAC guidelines resolve numbering ambiguities in complex spirocyclic compounds?

Q. Nomenclature Clarification

Per IUPAC rules ():

  • Priority of Functional Groups : Ketones > amines. For example, "spiro[5.5]undecan-3-one" prioritizes the ketone at position 3 over the amine at 9 .
  • Cation/Radical Ordering : Cations (e.g., -ium) receive lower numbering than radicals. Thus, "3,9-diazaspiro[5.5]undecan-9-ium-3-yl" is preferred .

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